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Compound of Interest

Compound Name: ZINC13466751

Cat. No.: B2989913

In-Depth Technical Guide: ZINC13466751

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound
ZINC13466751, a molecule cataloged in the ZINC database, a resource widely used in virtual
screening and drug discovery. While experimental data for this specific compound is not
publicly available, this document outlines its known chemical properties and provides a
framework for its potential investigation through standardized experimental and computational
workflows.

Chemical Structure and Properties

ZINC13466751 is a complex organic molecule with the PubChem Compound Identifier (CID)
15970572. Its chemical structure is characterized by a large porphyrin-like macrocycle with
extensive aliphatic and aromatic substitutions.

Canonical SMILES: Due to the complexity of the molecule, a canonical SMILES string is not
readily available. The structure is best represented by its detailed chemical name and 2D/3D
structural diagrams available in chemical databases.

Physicochemical Properties: The following table summarizes the key computed
physicochemical properties of ZINC13466751. These properties are crucial for assessing its
potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion
(ADME) profile.
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Property Value
Molecular Formula Co3H117N704Zn
Molecular Weight 1462.3 g/mol
XLogP3-AA 25.1

Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor Count 11

Rotatable Bond Count 32

Exact Mass

1459.845847

Monoisotopic Mass

1459.845847

Topological Polar Surface Area 141 A2
Heavy Atom Count 105
Formal Charge 0
Complexity 2580

Experimental Protocols

As ZINC13466751 is a commercially available compound from a screening library, it is likely to
be investigated through a series of standard experimental protocols to determine its biological
activity. The following outlines a general workflow for such an investigation.

General Experimental Workflow for a Novel Screening Compound:

e Compound Acquisition and Preparation:
o Obtain ZINC13466751 from a commercial vendor.
o Prepare stock solutions in a suitable solvent (e.g., DMSOQO) at a high concentration.
o Create a dilution series for dose-response experiments.

e Primary High-Throughput Screening (HTS):
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o Utilize a target-based or phenotypic assay relevant to the research interest.

o Screen a large library of compounds, including ZINC13466751, at a single concentration
to identify initial "hits."

o Hit Confirmation and Dose-Response Analysis:

o Re-test the primary hits in the same assay to confirm activity.

o Perform dose-response experiments to determine the potency (e.g., ICso or ECso) of the
confirmed hits.

e Secondary and Orthogonal Assays:

o Test the active compound in different, related assays to rule out assay-specific artifacts
and confirm the mechanism of action.

o These may include binding assays, enzyme kinetics assays, or cell-based functional
assays.

 In Vitro ADME and Toxicity Profiling:
o Assess the compound's metabolic stability in liver microsomes.
o Determine its permeability using cell-based assays (e.g., Caco-2).

o Evaluate its potential for off-target effects and cytotoxicity in various cell lines.

Potential Signaling Pathways and Mechanisms of
Action

The biological targets and the signaling pathways modulated by ZINC13466751 are currently
unknown. For a novel compound of this nature, a typical drug discovery process would involve
identifying its molecular target and elucidating its mechanism of action. Below is a hypothetical
signaling pathway that a novel inhibitor could target.
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Caption: Hypothetical MAPK/ERK signaling pathway targeted by ZINC13466751.
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In Silico and Experimental Drug Discovery Workflow

The journey of a compound like ZINC13466751 from a database to a potential drug candidate
follows a structured workflow that integrates computational and experimental approaches.
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Caption: Integrated in silico and experimental drug discovery workflow.
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 To cite this document: BenchChem. [ZINC13466751 chemical structure and properties].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2989913#zinc13466751-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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